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molecular formula C14H16N2O2 B7892224 tert-Butyl quinolin-6-ylcarbamate

tert-Butyl quinolin-6-ylcarbamate

Cat. No. B7892224
M. Wt: 244.29 g/mol
InChI Key: BDBIAZNDFPUJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073902B2

Procedure details

To a solution of quinoline-6-carboxylic acid (5 g, 28.87 mmol) in toluene (250 ml) was added triethylamine (14.6 g, 144.28 mmol), DPPA (15.9 g, 57.78 mmol,) with stirring for 1 h at 0° C. in water/ice bath. Then 2-methylpropan-2-ol (6.4 g, 86.34 mmol) was added with stirring overnight at 90° C. in an oil bath and then diluted with water (300 ml), extracted with dichloromethane (3×100 ml), dried over anhydrous magnesium sulfate and concentrated under vacuum to give a residue, which was purified by a silica gel column with 1%-5% ethyl acetate in petroleum ether to afford tert-butyl N-(quinolin-6-yl)carbamate as a yellow solid (1.3 g, 18%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7](C(O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([N:16]([CH2:19]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])=CC=1.[CH3:38][C:39]([OH:42])([CH3:41])[CH3:40]>C1(C)C=CC=CC=1.O>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([NH:16][C:19](=[O:28])[O:42][C:39]([CH3:41])([CH3:40])[CH3:38])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15.9 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring overnight at 90° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column with 1%-5% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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